2-Ethoxy-4-(4-{[(2-ethylhexyl)oxy]methyl}-1,3-dioxolan-2-YL)phenol
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Overview
Description
2-Ethoxy-4-(4-{[(2-ethylhexyl)oxy]methyl}-1,3-dioxolan-2-YL)phenol is a chemical compound known for its unique structure and properties. It is often used in various industrial and scientific applications due to its stability and reactivity. The compound is characterized by the presence of an ethoxy group, a dioxolane ring, and a phenol group, which contribute to its diverse chemical behavior.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethoxy-4-(4-{[(2-ethylhexyl)oxy]methyl}-1,3-dioxolan-2-YL)phenol typically involves the reaction of ethyl vanillin with propylene glycol under acidic conditions to form the dioxolane ring. The reaction is carried out at elevated temperatures to ensure complete conversion. The product is then purified through distillation or recrystallization to obtain the desired compound .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactors where the reactants are mixed and heated under controlled conditions. The process is optimized to maximize yield and minimize by-products. The final product is subjected to rigorous quality control to ensure its purity and consistency .
Chemical Reactions Analysis
Types of Reactions
2-Ethoxy-4-(4-{[(2-ethylhexyl)oxy]methyl}-1,3-dioxolan-2-YL)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: The ethoxy and dioxolane groups can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution
Major Products Formed
The major products formed from these reactions include quinones, alcohols, and substituted phenols, depending on the reaction conditions and reagents used .
Scientific Research Applications
2-Ethoxy-4-(4-{[(2-ethylhexyl)oxy]methyl}-1,3-dioxolan-2-YL)phenol is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as a stabilizer in polymer chemistry.
Biology: In the study of enzyme interactions and as a model compound in biochemical assays.
Industry: Used in the production of fragrances, flavors, and as an additive in various industrial processes
Mechanism of Action
The mechanism of action of 2-Ethoxy-4-(4-{[(2-ethylhexyl)oxy]methyl}-1,3-dioxolan-2-YL)phenol involves its interaction with various molecular targets. The phenol group can form hydrogen bonds with proteins and enzymes, affecting their activity. The dioxolane ring can interact with nucleophiles, leading to various biochemical reactions. The ethoxy group can enhance the compound’s solubility and stability, facilitating its use in different applications .
Comparison with Similar Compounds
Similar Compounds
- Ethyl vanillin propylene glycol acetal
- 2-Ethoxy-4-(4-methyl-1,3-dioxolan-2-yl)phenol
- Phenol, 2-ethoxy-4-(4-methyl-1,3-dioxolan-2-yl)-
Uniqueness
2-Ethoxy-4-(4-{[(2-ethylhexyl)oxy]methyl}-1,3-dioxolan-2-YL)phenol is unique due to its combination of an ethoxy group, a dioxolane ring, and a phenol group. This combination provides the compound with enhanced stability, reactivity, and versatility compared to similar compounds .
Properties
CAS No. |
918789-83-0 |
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Molecular Formula |
C20H32O5 |
Molecular Weight |
352.5 g/mol |
IUPAC Name |
2-ethoxy-4-[4-(2-ethylhexoxymethyl)-1,3-dioxolan-2-yl]phenol |
InChI |
InChI=1S/C20H32O5/c1-4-7-8-15(5-2)12-22-13-17-14-24-20(25-17)16-9-10-18(21)19(11-16)23-6-3/h9-11,15,17,20-21H,4-8,12-14H2,1-3H3 |
InChI Key |
FLWUFKLTOVUWCQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)COCC1COC(O1)C2=CC(=C(C=C2)O)OCC |
Origin of Product |
United States |
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